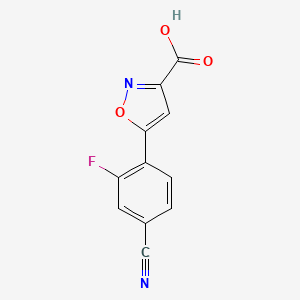

5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylicacid

Description

5-(4-Cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-cyano-2-fluorophenyl group at the 5-position and a carboxylic acid moiety at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, particularly in applications such as enzyme inhibition or coordination chemistry .

Properties

IUPAC Name |

5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5FN2O3/c12-8-3-6(5-13)1-2-7(8)10-4-9(11(15)16)14-17-10/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORACRVNQSJTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C2=CC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415836-74-6 | |

| Record name | 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylicacid typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Substituents: The cyano and fluoro groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the cyano group to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of oxazole have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A study demonstrated that certain oxazole derivatives can disrupt the PD-1/PD-L1 interaction, which is crucial in immune evasion by tumors, thereby enhancing T-cell activation against cancer cells .

2. Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar compounds have been tested for antibacterial and antifungal properties, showing promising results against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Agricultural Applications

1. Herbicidal Activity

5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid has potential applications in herbicide formulations. Research has indicated that oxazole-based compounds can be effective in controlling weed populations by inhibiting specific enzymatic pathways necessary for plant growth. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed to minimize environmental impact .

Biochemical Applications

1. Enzyme Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. The inhibition of this enzyme can lead to increased levels of acetylcholine in synaptic clefts, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism by which 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylicacid exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial MurD ligase, it binds to the enzyme’s active site, preventing the synthesis of peptidoglycan, which is essential for bacterial cell wall integrity .

Comparison with Similar Compounds

Physicochemical and Crystallographic Data Comparison

*Estimated based on analogues in .

Biological Activity

5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1415836-74-6) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following molecular formula: with a molecular weight of approximately 232.17 g/mol. Its structure features a cyano group and a fluorine atom on the phenyl ring, which may influence its biological properties.

Synthesis

The synthesis of 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. The synthetic pathway can be optimized for yield and purity using various techniques such as chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid have been evaluated for their antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | HL-60 (Leukemia) | TBD |

| Other Related Compounds | NCI H292 (Lung) | 25 |

| Other Related Compounds | HT29 (Colon) | 30 |

In a study evaluating the cytotoxicity of oxazole derivatives, several compounds demonstrated significant inhibition of cell proliferation, particularly in leukemia cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of studies have shown that oxazole derivatives exhibit varying degrees of antibacterial and antifungal activities.

| Activity Type | Target Organism | MIC (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 10 |

| Antifungal | Candida albicans | 15 |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .

The biological activity of 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid is believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that oxazole derivatives may trigger apoptotic pathways in cancer cells.

Case Studies

- Cytotoxicity Evaluation : A study conducted on a library of oxazole derivatives included 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid. The results indicated that this compound exhibited moderate cytotoxicity against HL-60 cells with an IC50 value comparable to established chemotherapeutics .

- Antimicrobial Screening : In a systematic evaluation of various oxazole compounds for antimicrobial activity, 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for 5-(4-cyano-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid?

Answer:

The synthesis typically involves cyclization of a β-ketonitrile intermediate with hydroxylamine under acidic conditions. For example, analogous oxazole derivatives (e.g., 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid) are synthesized via condensation of substituted phenylacetic acid derivatives with nitrile precursors, followed by cyclization using reagents like POCl₃ or H₂SO₄ . Key steps include:

- Substitution : Introducing fluorine and cyano groups via halogen exchange or nucleophilic aromatic substitution.

- Cyclization : Optimizing reaction time (12–24 hours) and temperature (80–100°C) to minimize side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or mass spectrometry data may arise from tautomerism, solvent effects, or impurities. For fluorinated oxazoles like this compound:

- NMR Analysis : Compare experimental and NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For example, the fluorine atom at the 2-position on the phenyl ring typically shows a deshielded signal near -110 ppm .

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to distinguish between molecular ion peaks (e.g., [M+H]⁺ at m/z 263.0421) and adducts.

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure, as done for related oxazole-carboxylic acids .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for oxazoles).

- Solubility Testing : Use buffered solutions (pH 1–12) to assess stability; fluorophenyl oxazoles often show poor aqueous solubility but are stable in DMSO .

Advanced: What mechanistic insights explain the regioselectivity of the oxazole ring formation?

Answer:

Regioselectivity is governed by electronic and steric effects:

- Electronic Effects : The electron-withdrawing cyano group at the 4-position on the phenyl ring directs cyclization to the 3-position of the oxazole via resonance stabilization.

- Steric Effects : Steric hindrance from the 2-fluoro substituent favors formation of the 1,2-oxazole isomer over 1,3-oxazole.

- Kinetic vs. Thermodynamic Control : Lower temperatures (≤80°C) favor kinetic products (1,2-oxazole), while higher temperatures may lead to isomerization .

Advanced: How does the fluorophenyl moiety influence the compound’s reactivity in medicinal chemistry applications?

Answer:

The 2-fluoro-4-cyanophenyl group enhances:

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.

- Binding Affinity : The cyano group forms hydrogen bonds with target proteins (e.g., kinases or GPCRs).

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the oxazole ring.

- Light Sensitivity : Protect from UV light using amber glass vials.

- Solubility for Stock Solutions : Prepare 10 mM solutions in anhydrous DMSO; avoid aqueous buffers unless immediately used .

Advanced: How can computational methods predict the compound’s bioactivity?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or EGFR. The carboxylic acid group often chelates catalytic metal ions.

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values from analogous compounds .

- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and plasma protein binding (>90%) .

Basic: What safety precautions are necessary during handling?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential release of toxic HF during decomposition.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to address low yields in the final cyclization step?

Answer:

- Catalyst Screening : Test Lewis acids like ZnCl₂ or FeCl₃ to accelerate cyclization.

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C.

- In Situ Monitoring : Use FT-IR to track nitrile conversion (C≡N peak at ~2200 cm⁻¹) .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.